2-Mercapto-5-methyl-6-propylpyrimidin-4-ol
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Overview
Description
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H12N2OS. It is characterized by the presence of a pyrimidine ring substituted with a mercapto group, a methyl group, and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with thiourea in the presence of a base. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the pyrimidine ring. The specific reagents and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the pyrimidine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-6-propylpyrimidin-5-ol
- 2-Mercapto-5-ethyl-6-propylpyrimidin-4-ol
- 2-Mercapto-5-methyl-6-butylpyrimidin-4-ol
Uniqueness
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the mercapto group enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5(2)7(11)10-8(12)9-6/h3-4H2,1-2H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXPBXTCHPYTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=S)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369653 |
Source
|
Record name | 2-mercapto-5-methyl-6-propylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134694-90-9 |
Source
|
Record name | 2-mercapto-5-methyl-6-propylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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